molecular formula C9H11ClO2 B1591876 1-(Chloromethyl)-2,4-dimethoxybenzene CAS No. 55791-52-1

1-(Chloromethyl)-2,4-dimethoxybenzene

Cat. No. B1591876
CAS RN: 55791-52-1
M. Wt: 186.63 g/mol
InChI Key: BQBRGOQCWAXXLR-UHFFFAOYSA-N
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Description

The compound “1-(Chloromethyl)-2,4-dimethoxybenzene” likely belongs to the class of organic compounds known as chloromethyl compounds . These compounds contain a methyl group attached to a chlorine atom .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-2,4-dimethoxybenzene” would likely consist of a benzene ring with a chloromethyl group (-CH2Cl) and two methoxy groups (-OCH3) attached . The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

Ethers, which include methoxy groups, are known to undergo a variety of reactions . These can include cleavage of the C-O bond by strong acids . The chloromethyl group may also participate in various reactions, such as substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-2,4-dimethoxybenzene” would depend on its exact structure . Factors such as polarity, solubility, and reactivity would be influenced by the presence and position of the chloromethyl and methoxy groups .

Safety And Hazards

Chloromethyl compounds can be hazardous. They may be harmful if swallowed, inhaled, or come in contact with skin . They may also cause severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety precautions .

properties

CAS RN

55791-52-1

Product Name

1-(Chloromethyl)-2,4-dimethoxybenzene

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-(chloromethyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3

InChI Key

BQBRGOQCWAXXLR-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)CCl)OC

Canonical SMILES

COC1=CC(=C(C=C1)CCl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (116 mL, 1586 mmol) was added dropwise over 1 hour to a turbid solution of (2,4-dimethoxyphenyl)methanol (97.00 g, 577 mmol) and pyridine (93 mL, 1153 mmol) in anhydrous Et2O (1153 mL) at 0° C. under nitrogen with mechanical stirring. After 1 hour the reaction mixture was poured into 2 L of ice water and the layers were separated. The aqueous layer was extracted with Et2O (2×1 L) and the organics were pooled, washed with ice water (1.2 L), cold 5:1 sat. aq. NaCl solution/sat. aq. NaHCO3 (1.2 L), dried (MgSO4), filtered and most of the ether was removed in vacuo at 12° C. Benzene (300 mL) was added and the mixture was concentrated at 12° C. until 100 mL of benzene remained to provide a solution of 1-(chloromethyl)-2,4-dimethoxybenzene.
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One
Name
Quantity
1153 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

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